

Spectral Data Analysis of N-Formylsaccharin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **N-Formylsaccharin**, a versatile formylating agent. The document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and drug development.

Introduction

N-Formylsaccharin is a crystalline solid that serves as a stable and efficient reagent for the formylation of various organic compounds, particularly amines. Its ease of handling and high reactivity make it a valuable tool in organic synthesis. A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and mechanistic studies. This guide presents a detailed summary of its ¹H NMR, ¹³C NMR, IR, and MS data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for **N-Formylsaccharin**.

NMR Spectral Data

Table 1: ¹H NMR Spectral Data of **N-Formylsaccharin**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.12	S	1H	Formyl proton (-CHO)
8.42 - 8.40	m	1H	Aromatic proton
8.19 - 8.17	m	1H	Aromatic proton
8.08 - 8.04	m	2H	Aromatic protons

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectral Data of N-Formylsaccharin

Chemical Shift (δ) ppm	Assignment
162.8	Carbonyl carbon (C=O, formyl)
158.9	Carbonyl carbon (C=O, saccharin)
138.3	Aromatic carbon
136.0	Aromatic carbon
135.5	Aromatic carbon
129.1	Aromatic carbon
126.0	Aromatic carbon
121.3	Aromatic carbon

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

IR Spectral Data

Table 3: IR Absorption Bands of N-Formylsaccharin



Wavenumber (cm ⁻¹)	Intensity	Assignment
1747	Strong	C=O stretch (formyl carbonyl)
1720	Strong	C=O stretch (saccharin carbonyl)
1375	Strong	S=O stretch (asymmetric)
1180	Strong	S=O stretch (symmetric)
1590, 1460	Medium	C=C stretch (aromatic)
3100-3000	Weak	C-H stretch (aromatic)
2900-2800	Weak	C-H stretch (formyl)

Mass Spectrometry Data

Table 4: Mass Spectrometry Data of N-Formylsaccharin

m/z	Interpretation
211.0	[M] ⁺ (Molecular Ion)
183.0	[M - CO]+
154.0	[M - CO - NCHO]+
104.0	[C ₆ H ₄ SO ₂] ⁺
76.0	[C ₆ H ₄] ⁺

Molecular Formula: C₈H₅NO₄S. Molecular Weight: 211.19 g/mol .

Experimental Protocols Synthesis of N-Formylsaccharin

N-Formylsaccharin can be synthesized by the reaction of saccharin with a mixture of formic acid and acetic anhydride.



Procedure:

- In a round-bottom flask, a mixture of formic acid and acetic anhydride is stirred to form mixed formic-acetic anhydride.
- Saccharin is added to the mixture portion-wise with continuous stirring.
- The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The resulting precipitate of **N-Formylsaccharin** is collected by filtration, washed with a suitable solvent (e.g., cold ether), and dried under vacuum.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

Procedure:

- A sample of N-Formylsaccharin (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹3C NMR) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) in an NMR tube.
- The spectrometer was locked to the deuterium signal of the solvent.
- The magnetic field was shimmed to achieve optimal homogeneity.
- For ¹H NMR, the spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled spectrum was acquired.
- The chemical shifts were referenced to the residual solvent peak or an internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using an attenuated total reflectance (ATR) accessory.



Procedure:

- A background spectrum of the clean ATR crystal was recorded.
- A small amount of the solid N-Formylsaccharin sample was placed directly onto the ATR crystal.
- The sample was pressed firmly against the crystal using the pressure arm.
- The IR spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
- The final spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry

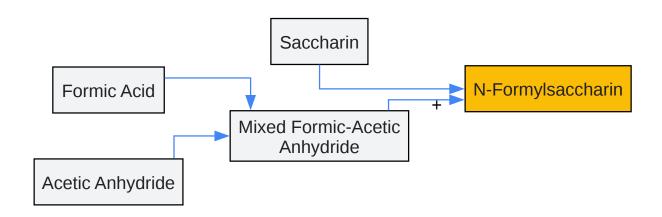
The mass spectrum was obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode.

Procedure:

- A dilute solution of N-Formylsaccharin was prepared in a suitable solvent (e.g., acetonitrile/water).
- The solution was introduced into the ESI source via direct infusion or through a liquid chromatography system.
- The source parameters (e.g., capillary voltage, gas flow, and temperature) were optimized to achieve maximum ion intensity.
- The mass spectrum was acquired over a suitable m/z range (e.g., 50-300 amu).
- The data was processed to identify the molecular ion and major fragment ions.

Visualizations Synthesis of N-Formylsaccharin

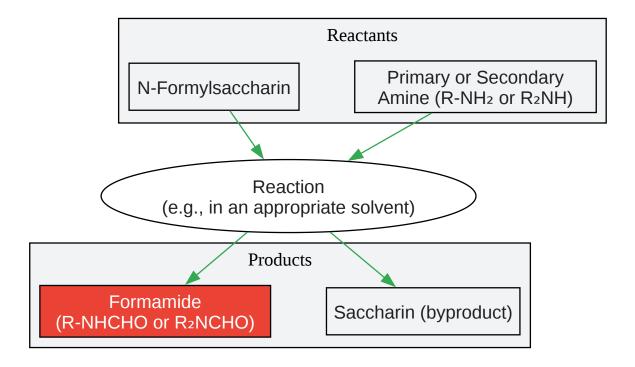




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Caption: Synthesis of **N-Formylsaccharin** from saccharin, formic acid, and acetic anhydride.

Amine Formylation Workflow



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Caption: General workflow for the formylation of amines using **N-Formylsaccharin**.

 To cite this document: BenchChem. [Spectral Data Analysis of N-Formylsaccharin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b579874#n-formylsaccharin-spectral-data-analysis-nmr-ir-mass]

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